3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride
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Overview
Description
3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenoxy group attached to the azetidine ring via a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-phenol and azetidine.
Formation of 3-(3-Bromo-phenoxymethyl)-azetidine: The 3-bromo-phenol is reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) to form the desired product.
Hydrochloride Salt Formation: The free base form of 3-(3-Bromo-phenoxymethyl)-azetidine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or dimethyl sulfoxide.
Major Products: The major products formed from these reactions include various substituted azetidines, phenoxy derivatives, and complex heterocyclic compounds.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules and heterocycles.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug discovery and development.
Biological Probes: Utilized as a probe in biological studies to understand the interactions of azetidine derivatives with biological targets.
Industry:
Material Science: Applied in the development of advanced materials with specific properties.
Agrochemicals: Explored for its potential use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the azetidine ring can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
3-(3-Bromo-phenoxymethyl)-benzoic acid hydrazide: Contains a benzoic acid hydrazide group instead of the azetidine ring.
Uniqueness:
Ring Size: The four-membered azetidine ring imparts unique chemical and biological properties compared to the five-membered pyrrolidine ring.
Functional Group: The presence of the bromophenoxy group allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-[(3-bromophenoxy)methyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAQBNAYLGAZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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